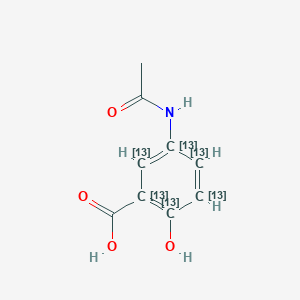

N-Acetyl mesalazine-13C6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H9NO4 |

|---|---|

Molekulargewicht |

201.13 g/mol |

IUPAC-Name |

5-acetamido-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2+1,3+1,4+1,6+1,7+1,8+1 |

InChI-Schlüssel |

GEFDRROBUCULOD-BOCFXHSMSA-N |

Isomerische SMILES |

CC(=O)N[13C]1=[13CH][13C](=[13C]([13CH]=[13CH]1)O)C(=O)O |

Kanonische SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl Mesalazine-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl mesalazine-13C6, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of mesalazine (5-aminosalicylic acid), a primary treatment for inflammatory bowel disease.

Introduction

N-Acetyl mesalazine, also known as N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), is the major metabolite of mesalazine.[1][2] The stable isotope-labeled version, this compound, is an invaluable tool in clinical and preclinical research. Its use as an internal standard in mass spectrometry-based bioanalytical methods allows for precise and accurate quantification of N-Acetyl mesalazine in biological matrices.[3] This guide outlines a detailed protocol for the synthesis of this compound from commercially available 5-Aminosalicylic acid-13C6 and provides comprehensive methodologies for its characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of the primary amine of 5-Aminosalicylic acid-13C6. A common and effective method involves the use of acetic anhydride (B1165640).

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis

A plausible method for the synthesis of this compound involves the acetylation of 5-Aminosalicylic acid-13C6 using acetic anhydride.

Materials:

-

5-Aminosalicylic acid-13C6

-

Acetic anhydride

-

Pyridine (B92270) (optional, as catalyst)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 5-Aminosalicylic acid-13C6 in a minimal amount of a suitable solvent (e.g., pyridine or glacial acetic acid).

-

Cool the solution in an ice bath.

-

Slowly add a molar excess (typically 1.1 to 1.5 equivalents) of acetic anhydride to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold deionized water to hydrolyze any unreacted acetic anhydride.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following are standard analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Caption: Workflow for HPLC analysis of this compound.

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: 10 mM ammonium (B1175870) acetate and methanol (B129727) (85:15, v/v)[3] or a gradient of acetonitrile (B52724) in water with 0.1% phosphoric acid.[4] |

| Flow Rate | 0.6 - 1.2 mL/min[3][5] |

| Column Temperature | 25-40 °C[3][4] |

| Injection Volume | 10-20 µL[3][4] |

| Detection | UV at 230 nm or 313 nm[4][6] |

Expected Results:

| Parameter | Expected Value |

| Retention Time | Dependent on specific method, but should be consistent and sharp. |

| Purity | >98% (by peak area) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern.

Caption: Workflow for Mass Spectrometry analysis.

Instrumentation and Conditions:

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., API 4200)[3] |

| Ionization Mode | Electrospray Ionization (ESI), negative mode[3] |

| Scan Mode | Full scan and product ion scan (for fragmentation) |

| Precursor Ion ([M-H]⁻) | m/z 200.2 (calculated for C₃¹³C₆H₉NO₄) |

| Collision Energy | Optimized for fragmentation |

Expected Mass Spectrometric Data:

| Ion | Expected m/z | Notes |

| [M-H]⁻ | 200.2 | Molecular ion of this compound |

| Product Ion 1 | 155.9 | Corresponds to the loss of the acetyl group ([M-H-C₂H₂O]⁻)[3] |

| Product Ion 2 | 114.0 | Further fragmentation of the precursor ion.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the position of the acetyl group and the integrity of the carbon skeleton.

Instrumentation and Conditions:

| Parameter | Value |

| NMR Spectrometer | 400 MHz or higher |

| Solvent | Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (CD₃OD)[6] |

| Nuclei | ¹H and ¹³C |

| Temperature | Room temperature |

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.1 | ~24 |

| Aromatic CH (position 3) | ~7.8 | ~118 |

| Aromatic CH (position 4) | ~7.5 | ~120 |

| Aromatic CH (position 6) | ~8.0 | ~110 |

| Aromatic C-OH | - | ~150 |

| Aromatic C-NH | - | ~135 |

| Aromatic C-COOH | - | ~125 |

| Carboxyl COOH | ~11.5 (broad) | ~172 |

| Amide NH | ~10.0 | - |

| Phenolic OH | ~9.5 (broad) | - |

| Acetyl C=O | - | ~169 |

Note: Predicted chemical shifts are estimates and may vary based on experimental conditions.

Conclusion

This guide provides a robust framework for the synthesis and characterization of this compound. The successful synthesis and thorough characterization of this stable isotope-labeled standard are paramount for its application in quantitative bioanalytical assays, ultimately supporting the development and clinical use of mesalazine. The detailed protocols and expected data presented herein should serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

- 1. mesalazine (PD000235, KBOPZPXVLCULAV-UHFFFAOYSA-N) [probes-drugs.org]

- 2. The Pharmacokinetics and toxicity of Mesalazine_Chemicalbook [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. sciencescholar.us [sciencescholar.us]

- 5. ijrpc.com [ijrpc.com]

- 6. holcapek.upce.cz [holcapek.upce.cz]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl Mesalazine-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Acetyl mesalazine-13C6, a stable isotope-labeled derivative of N-Acetyl mesalazine. While specific experimental data for the 13C6-labeled compound is limited, this guide furnishes data for the unlabeled analogue, which is expected to be nearly identical, with the exception of molecular weight. This document also outlines detailed experimental protocols for determining these properties and explores the relevant biological signaling pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of N-Acetyl mesalazine are crucial for its formulation, delivery, and pharmacokinetic profiling. The data presented below is for the unlabeled N-Acetyl mesalazine, unless otherwise specified.

| Property | Value | Source |

| Chemical Name | 5-acetamido-2-hydroxybenzoic acid | [1][2] |

| Synonyms | N-Acetyl-5-aminosalicylic acid, N-Acetylmesalamine | [1] |

| Molecular Formula | C₉H₉NO₄ | [2] |

| Molecular Weight (unlabeled) | 195.17 g/mol | [1][2] |

| Molecular Weight (13C6 labeled) | 201.17 g/mol (calculated) | N/A |

| Melting Point | 228-230 °C | [3] |

| Solubility | Soluble in DMSO | [4] |

| Physical Appearance | White solid | [5] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following are detailed methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.[6] The capillary method is a widely accepted technique for its determination.[7][8]

Apparatus:

-

Melting point apparatus (e.g., OptiMelt)

-

Capillary tubes (0.8 - 1.2 mm internal diameter)[7]

-

Mortar and pestle

Procedure:

-

Sample Preparation: The this compound sample must be completely dry and finely powdered using a mortar and pestle.[3][9]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently on a hard surface to compact the powder into a column of 2.5 - 3.5 mm at the bottom.[7]

-

Measurement:

-

The loaded capillary tube is inserted into the heating block of the melting point apparatus.[9]

-

The temperature is rapidly increased to about 5-10 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[7][9]

-

The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.[7]

-

-

Purity Assessment: A sharp melting point range (typically < 2 °C) is indicative of a pure substance. Impurities tend to broaden the melting range and lower the melting point.[6]

Solubility Determination (Shake-Flask Method)

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a standard technique for determining equilibrium solubility.

Apparatus:

-

Shake-flask or orbital shaker with temperature control

-

Vials with screw caps

-

Analytical balance

-

pH meter

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of Media: Prepare aqueous buffer solutions at various physiological pH values (e.g., 1.2, 4.5, 6.8).[10][11]

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The goal is to achieve a saturated solution.

-

Equilibration: The vials are sealed and placed in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium. Preliminary studies may be needed to determine the time to equilibrium.

-

Phase Separation: After equilibration, the samples are centrifuged to separate the undissolved solid from the supernatant.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: The solubility is expressed in units such as mg/mL or mol/L at each pH.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at different physiological pHs, which affects its absorption and distribution. Potentiometric titration is a precise method for pKa determination.[12][13]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

Procedure:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The solution should be free of dissolved carbon dioxide.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. The pH of the solution is monitored continuously using the pH electrode as the titrant is added in small increments.[12]

-

Data Collection: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This corresponds to the midpoint of the steepest part of the titration curve.[14] For more complex molecules, software can be used to analyze the curve and determine the pKa value(s).

Signaling Pathway Involvement

N-Acetyl mesalazine is the major metabolite of mesalazine (5-aminosalicylic acid), a drug widely used in the treatment of inflammatory bowel disease (IBD).[15] The therapeutic effects of mesalazine are, in part, mediated by its metabolite through the activation of the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) signaling pathway.[16][17][18]

Activation of PPAR-γ by N-Acetyl mesalazine leads to the transcription of genes that have anti-inflammatory effects. This includes the inhibition of pro-inflammatory signaling pathways such as NF-κB.[18][19]

Figure 1: this compound mediated activation of the PPAR-γ signaling pathway.

Experimental Workflow for Signaling Pathway Analysis

Investigating the effect of this compound on the PPAR-γ signaling pathway can be achieved through a series of in vitro experiments.

Figure 2: Experimental workflow for investigating PPAR-γ signaling pathway activation.

References

- 1. N-Acetyl Mesalazine | CAS No- 51-59-2 | Simson Pharma Limited [simsonpharma.com]

- 2. N-Acetyl Mesalazine | CAS 51-59-2 | LGC Standards [lgcstandards.com]

- 3. Melting Point Test - CD Formulation [formulationbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. esschemco.com [esschemco.com]

- 6. nano-lab.com.tr [nano-lab.com.tr]

- 7. thinksrs.com [thinksrs.com]

- 8. thinksrs.com [thinksrs.com]

- 9. westlab.com [westlab.com]

- 10. who.int [who.int]

- 11. fda.gov [fda.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium [escholarship.org]

- 18. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl Mesalazine-13C6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl mesalazine-13C6, a key metabolite in the study of inflammatory bowel disease therapeutics. This document outlines its chemical properties, and known biological activities, and provides detailed experimental protocols relevant to its study.

Core Compound Details

N-Acetyl mesalazine, also known as N-acetyl-5-aminosalicylic acid, is the primary metabolite of mesalazine (5-aminosalicylic acid), a cornerstone therapy for inflammatory bowel disease (IBD). The 13C6 isotopically labeled version, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, ensuring accurate quantification in complex biological matrices.

| Property | Value | Citation |

| Compound Name | This compound | |

| Synonyms | N-Acetyl-5-aminosalicylic acid-13C6 | [1] |

| Base Compound CAS No. | 51-59-2 (for unlabeled N-Acetyl mesalazine) | [2][3] |

| Molecular Formula | C₃¹³C₆H₉NO₄ | |

| Molecular Weight | 201.17 g/mol (Calculated) | |

| Unlabeled MW | 195.17 g/mol | [2] |

Note: A specific CAS number for this compound is not consistently reported; it is typically identified as a labeled variant of N-Acetyl mesalazine (CAS 51-59-2).

Mechanism of Action and Biological Significance

N-Acetyl mesalazine is formed in the intestinal epithelium and liver through the N-acetylation of mesalazine.[4] While initially considered an inactive metabolite, emerging research suggests it may possess intrinsic anti-inflammatory and radical-scavenging properties.[1] The parent compound, mesalazine, exerts its therapeutic effects through a multi-faceted approach, and understanding the role of its primary metabolite is crucial for a complete pharmacological profile.

The key mechanisms of action associated with mesalazine, and potentially influenced by N-Acetyl mesalazine, include:

-

Inhibition of Inflammatory Mediators: Mesalazine is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[5]

-

Modulation of NF-κB Signaling: Mesalazine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[6][7] This inhibition leads to a downstream reduction in inflammatory cytokine production.[4]

-

Activation of PPAR-γ: Mesalazine acts as an agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory effects in the colon.[8][9][10] Activation of PPAR-γ can modulate the expression of genes involved in inflammation and cell proliferation.[11]

Signaling Pathway Diagrams

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This model is widely used to induce acute or chronic colitis in mice, mimicking aspects of human ulcerative colitis.[12][13]

Materials:

-

Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa

-

C57BL/6 mice (or other appropriate strain)

-

Sterile drinking water

-

Animal balance

-

Appropriate caging and husbandry supplies

Procedure for Acute Colitis:

-

Baseline Measurements: Record the initial body weight of each mouse before commencing the DSS treatment.[14]

-

DSS Administration: Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the specific DSS batch and mouse strain, so pilot studies are recommended.[15] Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[15][16]

-

Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Clinical signs of colitis typically include weight loss, diarrhea, and bloody stools.[12][14]

-

Termination and Tissue Collection: At the end of the treatment period (or earlier if humane endpoints are reached), euthanize the mice.[14]

-

Macroscopic Evaluation: Excise the colon and measure its length from the cecum to the anus. Colon shortening is an indicator of inflammation.

-

Histological Analysis: Fix a portion of the colon in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol (B145695) for storage.[16] Process the tissue for paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.[15]

-

Myeloperoxidase (MPO) Assay: A portion of the fresh colon tissue can be snap-frozen for subsequent analysis of MPO activity, a marker of neutrophil infiltration.

Workflow Diagram:

Quantification of N-Acetyl Mesalazine in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of mesalamine and its metabolite, N-Acetyl mesalazine, in human plasma.[17][18]

Materials and Reagents:

-

N-Acetyl mesalazine and Mesalamine analytical standards

-

This compound (as internal standard)

-

Human plasma (with appropriate anticoagulant)

-

Methanol (B129727) (HPLC grade)

-

Methyl t-butyl ether

-

Propionic anhydride (B1165640)

-

Formic acid

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm)[17]

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add 100 µL of the internal standard solution (this compound in a suitable solvent).[17]

-

Add 25 µL of a derivatization solution (e.g., 10% propionic anhydride in methanol) and vortex briefly.[17]

-

Add 100 µL of 0.5% formic acid and vortex.[17]

-

Add 3 mL of methyl t-butyl ether, vortex for 10 minutes, and then centrifuge at 4000 rpm for 5 minutes.[17]

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

-

Column: Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[17]

-

Mobile Phase: Isocratic elution with 10 mM ammonium acetate and methanol (e.g., 85:15 v/v)[17][19]

-

Flow Rate: 0.6 mL/min[17]

-

Ionization Mode: Electrospray Ionization (ESI), can be run in either positive or negative mode depending on optimization.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[17]

-

Use a weighted linear regression model to fit the calibration curves.[17]

-

Determine the concentration of N-Acetyl mesalazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Validation Parameters:

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[20]

This guide provides a foundational understanding of this compound and its application in IBD research. The detailed protocols serve as a starting point for laboratory investigation, and researchers are encouraged to optimize these methods for their specific experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Acetyl Mesalazine | CAS No- 51-59-2 | Simson Pharma Limited [simsonpharma.com]

- 3. N-Acetyl Mesalazine | CAS 51-59-2 | LGC Standards [lgcstandards.com]

- 4. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. en.bio-protocol.org [en.bio-protocol.org]

- 14. bio-protocol.org [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.bcnf.ir [pubs.bcnf.ir]

Isotopic Purity of N-Acetyl Mesalazine-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of N-Acetyl mesalazine-13C6, a critical parameter for its application in metabolic research, pharmacokinetic studies, and as an internal standard in analytical assays. This document outlines the methodologies for determining isotopic purity, presents typical quantitative data, and illustrates relevant biochemical and analytical workflows.

Introduction to this compound

This compound is a stable isotope-labeled version of N-Acetyl mesalazine, the primary metabolite of the anti-inflammatory drug mesalazine (5-aminosalicylic acid). The incorporation of six carbon-13 atoms into the benzene (B151609) ring of the molecule provides a distinct mass shift, making it an invaluable tool for tracer studies and as an internal standard for quantitative analysis by mass spectrometry. The accuracy of such studies is highly dependent on the isotopic purity of the labeled compound.

Quantitative Data on Isotopic Purity

The isotopic purity of a labeled compound refers to the percentage of the molecule that contains the desired number of isotopic labels. This is distinct from chemical purity, which refers to the percentage of the desired compound in a sample. While a specific Certificate of Analysis for this compound with detailed isotopic distribution is not publicly available, this section provides a template for how such data is typically presented, based on specifications for similar labeled compounds.

Table 1: Representative Isotopic Purity and Enrichment Data for this compound

| Parameter | Specification | Method |

| Chemical Purity (HPLC) | ≥98% | HPLC-UV |

| Isotopic Enrichment | ≥99 atom % 13C | Mass Spectrometry/NMR |

| Isotopic Distribution | Mass Spectrometry | |

| M+0 (Unlabeled) | Report Value (<1%) | Mass Spectrometry |

| M+1 to M+5 | Report Value | Mass Spectrometry |

| M+6 (Fully Labeled) | Report Value (>98%) | Mass Spectrometry |

Note: The values in this table are representative and may vary between different manufacturing batches. Researchers should always refer to the Certificate of Analysis provided by the supplier for specific lot data.

Synthesis and Metabolic Fate

The understanding of the synthesis and metabolism of N-Acetyl mesalazine is crucial for designing experiments and interpreting results.

Synthesis of this compound

This compound is typically synthesized from its precursor, Mesalazine-13C6, through an acetylation reaction. The following diagram illustrates a general workflow for this synthesis.

Metabolic Pathway of Mesalazine

Mesalazine is primarily metabolized in the liver and intestinal mucosa to N-Acetyl mesalazine.[1] This acetylation is a key determinant of its systemic bioavailability.[1] The following diagram depicts this metabolic conversion.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound.

Protocol 1: Isotopic Purity Analysis by LC-MS

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

-

Prepare a series of dilutions for linearity assessment.

-

For analysis in a biological matrix, a protein precipitation or liquid-liquid extraction step is required.[2]

-

-

LC-MS/MS Instrumentation and Analysis:

-

Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Mass Spectrometry: Operate a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in full scan mode to detect the molecular ions of this compound and its isotopologues.

-

Acquire data over the expected m/z range for the unlabeled (M+0), partially labeled, and fully labeled (M+6) species.

-

-

Data Analysis and Isotopic Enrichment Calculation:

-

Extract the ion chromatograms for each isotopologue.

-

Calculate the area under the curve for each peak.

-

Correct the raw data for the natural abundance of isotopes (e.g., 13C, 15N, 18O).

-

The isotopic enrichment is calculated using the following formula:

Isotopic Enrichment (%) = (Sum of intensities of labeled isotopologues) / (Sum of intensities of all isotopologues) * 100

-

Workflow for Isotopic Purity Determination by Mass Spectrometry

NMR Spectroscopy

Carbon-13 NMR spectroscopy can provide detailed information about the position and extent of 13C labeling.

Protocol 2: Isotopic Purity Analysis by 13C NMR

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6 or CD3OD).

-

-

NMR Instrument Setup and Data Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

The presence of strong signals at the chemical shifts corresponding to the benzene ring carbons confirms the 13C enrichment.

-

The absence or very low intensity of signals at these positions in a corresponding spectrum of an unlabeled standard provides evidence of high isotopic purity.

-

Quantitative 13C NMR can be used to determine the enrichment at specific carbon positions by comparing the integral of the 13C signals to that of a known internal standard.

-

Conclusion

The isotopic purity of this compound is a critical quality attribute that underpins its utility in scientific research. The methodologies described in this guide, particularly high-resolution mass spectrometry, provide robust means for its determination. Researchers are advised to consult the supplier's Certificate of Analysis for lot-specific data and to perform their own verification of isotopic purity for demanding applications.

References

N-Acetyl Mesalazine-¹³C₆: A Technical Guide to the Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected data and analytical methodologies presented in a Certificate of Analysis (CofA) for N-Acetyl mesalazine-¹³C₆. This stable isotope-labeled internal standard is crucial for the accurate quantification of N-Acetyl mesalazine, the primary metabolite of the anti-inflammatory drug mesalazine, in various biological matrices. Understanding the quality and characterization of this standard is paramount for regulatory submissions and ensuring the validity of clinical and preclinical research.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for N-Acetyl mesalazine-¹³C₆. These values represent the expected quality control parameters for a high-purity reference standard.

Table 1: Identification and Chemical Properties

| Parameter | Specification |

| Product Name | N-Acetyl mesalazine-¹³C₆ |

| Synonyms | N-Acetyl-5-aminosalicylic acid-¹³C₆ |

| CAS Number | 1261392-91-9 (Labeled) |

| Unlabeled CAS | 51-59-2 |

| Molecular Formula | C₃¹³C₆H₉NO₄ |

| Molecular Weight | 201.17 g/mol |

| Appearance | White to Off-White Solid |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification |

| Chemical Purity (HPLC) | HPLC-UV | ≥98.0% |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % ¹³C |

| ¹H NMR | Conforms to Structure | Consistent with the structure of N-Acetyl mesalazine-¹³C₆ |

| Mass Spectrum | Consistent with Structure | Consistent with the molecular weight of N-Acetyl mesalazine-¹³C₆ |

Table 3: Impurity Profile

| Impurity | Method | Specification |

| Unlabeled N-Acetyl mesalazine | Mass Spectrometry | ≤1.0% |

| Other Individual Impurities | HPLC-UV | ≤0.5% |

| Total Impurities | HPLC-UV | ≤2.0% |

| Residual Solvents | GC-FID | As per ICH Q3C |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are representative of the analytical techniques used to ensure the quality and purity of N-Acetyl mesalazine-¹³C₆.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of N-Acetyl mesalazine-¹³C₆ and to quantify any related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A typical isocratic mobile phase could be 85:15 (v/v) 10 mM ammonium acetate:methanol.[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of the sample is prepared in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is then diluted to an appropriate working concentration.

-

Data Analysis: The peak area of N-Acetyl mesalazine-¹³C₆ is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. Impurities are identified by their relative retention times and quantified based on their peak areas.

Mass Spectrometry (MS) for Isotopic Enrichment and Unlabeled Impurity

Mass spectrometry is employed to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment and the percentage of the unlabeled N-Acetyl mesalazine.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Ionization Mode: Negative ion mode is often used for this compound.

-

Scan Mode: Full scan mode to observe the molecular ion cluster.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid) to a concentration of approximately 10 µg/mL and infused directly into the mass spectrometer or injected via an LC system.

-

Data Analysis: The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment. The molecular ion for the unlabeled N-Acetyl mesalazine (m/z 194.05) and the fully labeled N-Acetyl mesalazine-¹³C₆ (m/z 200.07) are monitored to determine the percentage of the unlabeled impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of N-Acetyl mesalazine-¹³C₆.

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or Methanol-d₄).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to a reference spectrum or theoretical values to confirm that the structure is consistent with N-Acetyl mesalazine. Due to the ¹³C labeling of the aromatic ring, the signals of the aromatic protons will exhibit coupling to ¹³C, leading to characteristic satellite peaks.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis and application of N-Acetyl mesalazine-¹³C₆.

Caption: Workflow for the Generation of a Certificate of Analysis.

Caption: Metabolic Pathway of Mesalazine to N-Acetyl mesalazine.

References

The Core Mechanism of Mesalazine and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesalazine, or 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its therapeutic efficacy is primarily attributed to its topical anti-inflammatory effects within the colonic mucosa. This technical guide provides an in-depth exploration of the molecular mechanisms of action of mesalazine and its principal metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). The document outlines the key signaling pathways modulated by these compounds, presents available quantitative data on their activity, details relevant experimental protocols, and provides visual representations of the involved molecular interactions.

Introduction

Mesalazine is an aminosalicylate drug that acts locally on the inflamed intestinal mucosa to reduce inflammation.[1][2] It is the active moiety of sulfasalazine, from which it is released in the colon by bacterial azoreductases.[3] The primary metabolite of mesalazine is N-acetyl-5-aminosalicylic acid (Ac-5-ASA), formed through acetylation by N-acetyltransferase 1 (NAT1) in the intestinal epithelial cells and the liver.[3][4] While initially considered an inactive metabolite, recent evidence suggests that Ac-5-ASA may possess some pharmacological activity, particularly antioxidant effects.[5][6] The multifaceted mechanism of action of mesalazine involves the modulation of key inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), in addition to its antioxidant properties.[7][8][9]

Core Mechanisms of Action

The anti-inflammatory effects of mesalazine are not attributed to a single mode of action but rather to a synergistic interplay of effects on multiple molecular targets.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a pivotal regulator of inflammatory responses, and its activation is significantly elevated in the inflamed mucosa of IBD patients.[7][10] Mesalazine has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including cytokines and adhesion molecules.[4][7] This inhibition appears to occur, at least in part, through the modulation of the inhibitor of NF-κB (IκBα).[11]

Activation of the PPAR-γ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism in the colon.[8][12] Mesalazine acts as a ligand for PPAR-γ, leading to its activation.[12][13] Activated PPAR-γ can then translocate to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) on target genes, modulating their transcription. The activation of PPAR-γ by mesalazine contributes to its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the expression of genes involved in mucosal healing.[8][11]

Antioxidant Activity

Oxidative stress is a key contributor to the mucosal damage observed in IBD. Mesalazine and, to some extent, its metabolite Ac-5-ASA, possess potent antioxidant properties.[9][14] They can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components such as lipids, proteins, and DNA.[5][15]

Quantitative Data on Pharmacological Activity

The following tables summarize the available quantitative data on the activity of mesalazine and its metabolite, Ac-5-ASA.

Table 1: Inhibitory Activity on NF-κB

| Compound | Assay | Cell Line/System | Parameter | Value | Reference(s) |

| Mesalazine (5-ASA) | NF-κB transcriptional activity | Caco-2 cells | IC50 | 16 mM | [11] |

Table 2: Activator Activity on PPAR-γ

| Compound | Assay | Cell Line/System | Parameter | Value | Reference(s) |

| Mesalazine (5-ASA) | PPAR-γ reporter gene activity | HT-29 cells | Fold Induction | ~3-fold at 30 mM | [15] |

Table 3: Antioxidant Activity

| Compound | Assay | System | Parameter | Value | Reference(s) |

| N-acetyl-5-aminosalicylic acid (Ac-5-ASA) | DPPH radical scavenging | Cell-free assay | Scavenging activity | Observed at 100 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of mesalazine and its metabolites.

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol describes the detection of NF-κB DNA binding activity in nuclear extracts from colonic cells or biopsies.

Materials:

-

Lysis Buffer (Buffer A): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF.

-

Lysis Buffer with NP-40: Buffer A with 0.5% Nonidet P-40.

-

High-Salt Buffer (Buffer C): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF.

-

NF-κB consensus oligonucleotide probe.

-

T4 Polynucleotide Kinase.

-

[γ-³²P]ATP.

-

Poly(dI-dC).

-

Binding Buffer (5X): 100 mM HEPES (pH 7.9), 250 mM KCl, 5 mM DTT, 5 mM EDTA, 50% glycerol.

-

10% non-denaturing polyacrylamide gel.

-

0.5X TBE buffer.

Procedure:

-

Nuclear Extract Preparation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in Buffer A and incubate on ice for 15 minutes. c. Add NP-40 to a final concentration of 0.5% and vortex vigorously for 10 seconds. d. Centrifuge at 14,000 rpm for 30 seconds at 4°C. e. Collect the supernatant (cytoplasmic fraction). f. Resuspend the nuclear pellet in High-Salt Buffer (Buffer C) and incubate on ice for 30 minutes with intermittent vortexing. g. Centrifuge at 14,000 rpm for 10 minutes at 4°C. h. Collect the supernatant containing the nuclear proteins. Determine protein concentration using a Bradford assay.

-

Probe Labeling: a. Label the NF-κB consensus oligonucleotide with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's instructions. b. Purify the labeled probe using a spin column.

-

Binding Reaction: a. In a final volume of 20 µL, combine 10-20 µg of nuclear extract, 1 µg of poly(dI-dC), 4 µL of 5X Binding Buffer, and the ³²P-labeled NF-κB probe (20,000-50,000 cpm). b. For competition assays, add a 50-fold molar excess of unlabeled NF-κB oligonucleotide before adding the labeled probe. c. Incubate the reaction mixture at room temperature for 20 minutes.

-

Electrophoresis: a. Load the samples onto a 10% non-denaturing polyacrylamide gel. b. Run the gel in 0.5X TBE buffer at 150 V for 2-3 hours. c. Dry the gel and expose it to X-ray film or a phosphorimager screen.

PPAR-γ Reporter Gene Assay

This protocol is for measuring the activation of PPAR-γ by test compounds in a cell-based reporter assay.

Materials:

-

HG5LN-hPPARγ cell line (or other suitable reporter cell line).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Compound Screening Medium (CSM): Cell culture medium with a reduced concentration of FBS.

-

Test compounds (mesalazine, Ac-5-ASA) and a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.

-

Luciferase assay reagent.

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Cell Plating: a. Seed the reporter cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium. b. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Compound Treatment: a. Prepare serial dilutions of the test compounds and the positive control in CSM. b. Remove the culture medium from the cells and replace it with 100 µL of the compound dilutions. Include wells with CSM only as a negative control. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

-

Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Remove the medium containing the compounds. c. Add 50-100 µL of luciferase assay reagent to each well. d. Incubate at room temperature for 10-15 minutes, protected from light. e. Measure the luminescence using a luminometer.

-

Data Analysis: a. Calculate the fold induction of luciferase activity for each treatment by dividing the luminescence signal of the treated wells by the signal of the negative control wells. b. Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of mesalazine and its metabolites by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Methanol (B129727) or ethanol.

-

Test compounds (mesalazine, Ac-5-ASA) and a known antioxidant (e.g., ascorbic acid) as a positive control.

-

96-well microplate.

-

Spectrophotometer capable of reading absorbance at 517 nm.

Procedure:

-

Preparation of Solutions: a. Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light. b. Prepare serial dilutions of the test compounds and the positive control in methanol or ethanol.

-

Assay Procedure: a. To each well of a 96-well plate, add 50 µL of the compound dilutions. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. Include a control well containing 50 µL of the solvent and 150 µL of the DPPH solution. d. Include a blank well for each compound concentration containing 50 µL of the compound dilution and 150 µL of the solvent. e. Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: a. Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. b. Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: Mesalazine Inhibition of the NF-κB Pathway

References

- 1. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 2. med.upenn.edu [med.upenn.edu]

- 3. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. mdpi.com [mdpi.com]

- 10. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A review of the biological and pharmacological activities of mesalazine or 5-aminosalicylic acid (5-ASA): an anti-ulcer and anti-oxidant drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

N-Acetyl Mesalazine-13C6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of N-Acetyl mesalazine-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of N-Acetyl mesalazine in biological matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies of the anti-inflammatory drug mesalazine (5-aminosalicylic acid).

Introduction

N-Acetyl mesalazine (N-Ac-5-ASA) is the primary and therapeutically inactive metabolite of mesalazine, a cornerstone medication for the treatment of inflammatory bowel disease (IBD).[1] The concentration of both the parent drug and its metabolite in biological fluids is a critical parameter in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Accurate bioanalytical methods are therefore essential. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis by mass spectrometry, as they exhibit identical chemical and physical properties to the analyte, correcting for variability in sample preparation and instrument response.

Supplier and Availability of this compound

The primary supplier identified for this compound is MedChemExpress (MCE). While other suppliers offer related compounds, such as the deuterated analogue (N-Acetyl mesalazine-d3) or the 13C6-labeled parent drug (Mesalazine-13C6), MCE explicitly lists the target compound.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Availability |

| MedChemExpress | This compound | HY-66008C6 | 1261392-91-9 | C3 13C6 H9NO4 | 201.13 | Inquire for Quote |

Note: Pricing and current stock levels for this specialized chemical are typically available upon request from the supplier.

Physicochemical Properties

-

Synonyms: N-Acetyl-5-aminosalicylic acid-13C6, N-Acetyl-ASA-13C6

-

Appearance: Solid (specifics to be confirmed by supplier's Certificate of Analysis)

-

Storage: Recommended storage conditions should be obtained from the supplier's data sheet, but typically, stable isotope-labeled compounds are stored at -20°C for long-term stability.

Experimental Protocols

The use of this compound as an internal standard is central to the quantitative analysis of N-Acetyl mesalazine in biological samples, most commonly plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies for the analysis of mesalazine and its metabolites.[2][3]

Objective:

To determine the concentration of N-Acetyl mesalazine in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents:

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

N-Acetyl mesalazine (analyte reference standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Acetyl mesalazine in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a methanol/water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (to be optimized):

-

N-Acetyl mesalazine: Precursor ion (e.g., m/z 194.1) → Product ion (e.g., m/z 134.1)

-

This compound: Precursor ion (e.g., m/z 200.1) → Product ion (e.g., m/z 140.1)

-

-

Instrument parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a linear regression model with appropriate weighting to fit the calibration curve.

-

Determine the concentration of N-Acetyl mesalazine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Mesalazine

The primary metabolic pathway for mesalazine involves N-acetylation, which is catalyzed by N-acetyltransferase (NAT) enzymes, predominantly NAT1 in the colonic mucosa and liver.[4] This process converts the active drug, 5-aminosalicylic acid, into its inactive metabolite, N-acetyl-5-aminosalicylic acid.

Caption: Metabolic conversion of Mesalazine to N-Acetyl Mesalazine by NAT1.

Experimental Workflow for Quantification

The general workflow for the quantitative analysis of N-Acetyl mesalazine in plasma using a stable isotope-labeled internal standard is a multi-step process designed to ensure accuracy and reproducibility.

Caption: Experimental workflow for the quantification of N-Acetyl Mesalazine.

References

- 1. scispace.com [scispace.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Handling and Storage of N-Acetyl Mesalazine-13C6

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the proper handling, storage, and stability of N-Acetyl mesalazine-13C6, a stable isotope-labeled compound crucial for research and development. The following protocols and data are compiled to ensure the integrity of the compound and the safety of laboratory personnel.

Storage and Stability

Proper storage is critical to maintain the chemical and isotopic purity of this compound. The following tables summarize the recommended storage conditions and known stability data.

Table 1: Recommended Storage Conditions

| Condition | Temperature | Duration | Light Exposure | Notes |

| Neat Solid | +4°C | Long-term | Protect from light | Ideal for unopened product.[1] |

| In Solvent | -80°C | Up to 6 months | Protect from light | Recommended for long-term stock solutions.[2] |

| -20°C | Up to 1 month | Protect from light | Suitable for short-term storage of working solutions.[2] | |

| Shipping | Room Temperature | Less than 2 weeks | Stable for short durations at ambient temperatures.[2][3] |

Table 2: Stability in Human Plasma

| Condition | Duration | Stability |

| Freeze-Thaw Cycles | 5 cycles | Stable[4] |

| Room Temperature | 24.8 hours | Stable[4] |

| Long-Term Storage | Up to 61 days at -70°C | Stable[4] |

| Up to 62 days at -30°C | Stable[5] | |

| Autosampler | 48 hours | Stable[5] |

| Bench Top | 25 hours | Stable[5] |

Safety and Handling

N-Acetyl mesalazine may cause skin and eye irritation.[6][7] It is harmful if swallowed.[6] Standard laboratory safety protocols should be strictly followed.

Table 3: Personal Protective Equipment (PPE) and Safety Measures

| Measure | Specification | Rationale |

| Ventilation | Use in a well-ventilated area or with local exhaust ventilation.[2][6] | To avoid inhalation of dust or aerosols. |

| Eye Protection | Safety goggles with side-shields.[6] | To prevent eye contact which can cause serious irritation.[6] |

| Hand Protection | Protective gloves.[6] | To prevent skin contact. |

| Body Protection | Impervious clothing, lab coat.[6] | To protect skin from exposure. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][8] | To prevent accidental ingestion. |

First Aid Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[6][7]

-

Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Spill Management

In case of a spill, wear full personal protective equipment.[2] Absorb solutions with an inert, liquid-binding material.[2] Avoid generating dust. Decontaminate the area and dispose of the waste in accordance with local regulations.[2][6]

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analysis, such as bioequivalence and pharmacokinetic studies, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][9]

Protocol: Preparation of Stock and Working Solutions

-

Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Weigh the required amount of the compound accurately.

-

Dissolve the compound in a suitable solvent, such as DMSO, to a known concentration (e.g., 10 mM).[10]

-

Store the stock solution at -80°C for long-term stability.[2]

-

-

Working Solution Preparation:

-

Thaw the stock solution at room temperature.

-

Perform serial dilutions of the stock solution with the appropriate mobile phase or solvent to achieve the desired concentration for use as an internal standard in calibration curves and quality control samples.

-

Store working solutions at -20°C for up to one month.[2]

-

Protocol: Sample Preparation for LC-MS/MS Analysis of Plasma Samples

This protocol is based on a liquid-liquid extraction method.[5]

-

Sample Thawing: Thaw plasma samples and quality control samples at room temperature.

-

Internal Standard Spiking: To 100 µL of the plasma sample, add 100 µL of the this compound internal standard working solution.

-

Derivatization (if necessary): Add 25 µL of a derivatizing agent (e.g., 10% propionic anhydride (B1165640) in methanol) and vortex briefly.[5]

-

Acidification: Add 100 µL of 0.5% formic acid and vortex.[5]

-

Extraction: Add 3 mL of an appropriate organic solvent (e.g., methyl t-butyl ether), and vortex for 10 minutes.[5]

-

Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.[5]

-

Supernatant Transfer: Transfer the organic supernatant to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase.

-

Analysis: Inject the sample into the LC-MS/MS system.

Visualized Workflows

The following diagrams illustrate the key workflows for handling and experimentation with this compound.

References

- 1. N-Acetyl Mesalazine | CAS 51-59-2 | LGC Standards [lgcstandards.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. szabo-scandic.com [szabo-scandic.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. medline.com [medline.com]

- 9. scispace.com [scispace.com]

- 10. medchemexpress.com [medchemexpress.com]

N-Acetyl Mesalazine-13C6 for Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-Acetyl mesalazine-13C6 in drug metabolism studies. This compound is a stable isotope-labeled version of N-Acetyl-5-aminosalicylic acid, the primary metabolite of the anti-inflammatory drug mesalazine (also known as 5-aminosalicylic acid or 5-ASA). The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an invaluable tool for researchers in pharmacokinetics, drug metabolism, and bioanalytical science. This guide will delve into the metabolic pathway of mesalazine, experimental protocols for utilizing its labeled metabolite, and the quantitative data that can be generated.

Introduction to Mesalazine Metabolism

Mesalazine is a cornerstone therapy for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its therapeutic effect is primarily localized to the colon. Upon oral administration, a portion of mesalazine is absorbed and subsequently metabolized, predominantly through N-acetylation, to form N-Acetyl mesalazine. This metabolic conversion is primarily carried out by N-acetyltransferase 1 (NAT1) enzymes located in the intestinal epithelial cells and the liver. The resulting metabolite, N-Acetyl mesalazine, is considered therapeutically inactive and is excreted in the urine and feces. Understanding the pharmacokinetics of this metabolic process is crucial for optimizing drug delivery and efficacy.

The Role of this compound in Research

Stable isotope-labeled compounds like this compound are powerful tools in drug metabolism research for several key reasons:

-

Tracer in Metabolic Studies: When administered, the 13C6-labeled compound can be easily distinguished from the endogenous, unlabeled N-Acetyl mesalazine using mass spectrometry. This allows for precise tracking of the metabolic fate of a co-administered dose of mesalazine.

-

Internal Standard for Quantification: Due to its chemical identity with the unlabeled analyte, this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. It co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise quantification of N-Acetyl mesalazine in biological samples such as plasma, urine, and tissue homogenates.

Metabolic Pathway of Mesalazine

The primary metabolic pathway of mesalazine involves a single acetylation step. This process is crucial in determining the systemic exposure and clearance of the drug.

The Role of N-Acetyl Mesalazine-¹³C₆ in Ulcerative Colitis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulcerative colitis (UC) is a chronic inflammatory bowel disease characterized by diffuse mucosal inflammation of the colon. Mesalazine (5-aminosalicylic acid, 5-ASA) is a cornerstone in the management of mild to moderate UC, acting locally to reduce inflammation.[1][2] The primary metabolite of mesalazine is N-acetyl mesalazine (N-Ac-5-ASA), formed by N-acetyltransferase 1 (NAT1) in the intestinal epithelial cells and the liver.[3] While considered pharmacologically inactive, understanding the pharmacokinetics and metabolic fate of N-Ac-5-ASA is crucial for optimizing drug delivery and efficacy. The use of stable isotope-labeled compounds, such as N-Acetyl mesalazine-¹³C₆, offers a powerful tool for elucidating the precise absorption, distribution, metabolism, and excretion (ADME) of mesalazine and its metabolites without the use of radioactive tracers. This technical guide provides an in-depth overview of the application of N-Acetyl mesalazine-¹³C₆ in UC research, detailing experimental protocols, quantitative data analysis, and the elucidation of relevant biological pathways.

Pharmacokinetics and Metabolism of Mesalazine

Mesalazine's therapeutic effect is primarily topical at the site of colonic inflammation.[3] Various oral formulations are designed to deliver the active drug to the colon while minimizing systemic absorption in the upper gastrointestinal tract.[3] Once it reaches the colon, mesalazine is partially absorbed and metabolized to N-Ac-5-ASA. This metabolite is then either excreted in the urine or eliminated in the feces.[3] The extent of systemic absorption of mesalazine varies depending on the formulation, ranging from 20% to 30% for oral delivery.[4]

Quantitative Data from a Simulated N-Acetyl Mesalazine-¹³C₆ Tracer Study

To illustrate the utility of N-Acetyl mesalazine-¹³C₆ in pharmacokinetic research, the following tables summarize hypothetical, yet realistic, quantitative data from a simulated crossover study in healthy volunteers and patients with active ulcerative colitis. In this simulated study, subjects were administered a single oral dose of a delayed-release mesalazine formulation co-administered with a microdose of N-Acetyl mesalazine-¹³C₆. Plasma, urine, and fecal samples were collected over 48 hours and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Plasma Pharmacokinetic Parameters of N-Acetyl Mesalazine-¹³C₆

| Parameter | Healthy Volunteers (n=12) | Ulcerative Colitis Patients (n=12) |

| Cmax (ng/mL) | 850 ± 150 | 1100 ± 200 |

| Tmax (hr) | 8.0 ± 2.0 | 6.5 ± 1.5 |

| AUC₀₋₄₈ (ng·hr/mL) | 12500 ± 2500 | 15000 ± 3000 |

| t₁/₂ (hr) | 9.0 ± 2.5 | 8.0 ± 2.0 |

Data are presented as mean ± standard deviation.

Table 2: Excretion of N-Acetyl Mesalazine-¹³C₆ and its Metabolites over 48 hours

| Excretion Route | Analyte | Healthy Volunteers (% of dose) | Ulcerative Colitis Patients (% of dose) |

| Urine | N-Acetyl Mesalazine-¹³C₆ | 25 ± 5 | 30 ± 7 |

| Mesalazine-¹³C₆ (from de-acetylation) | <1 | <1 | |

| Feces | N-Acetyl Mesalazine-¹³C₆ | 70 ± 10 | 65 ± 12 |

| Mesalazine-¹³C₆ | 5 ± 2 | 5 ± 3 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study of N-Acetyl Mesalazine-¹³C₆ in Ulcerative Colitis Patients and Healthy Volunteers

Objective: To compare the absorption, metabolism, and excretion of N-acetyl mesalazine in patients with active ulcerative colitis and healthy controls using a ¹³C-labeled tracer.

Study Design: An open-label, single-dose, crossover study.

Participants: 12 patients with mild to moderate active ulcerative colitis and 12 age- and sex-matched healthy volunteers.

Investigational Product: A single oral dose of 500 mg delayed-release mesalazine co-administered with 1 mg of N-Acetyl mesalazine-¹³C₆.

Methodology:

-

Subject Screening and Enrollment: Participants undergo a physical examination, and their medical history is reviewed. For UC patients, disease activity is assessed using a standard clinical index.

-

Dosing: Following an overnight fast, subjects are administered the investigational product with 240 mL of water.

-

Sample Collection:

-

Blood: Venous blood samples (5 mL) are collected in EDTA tubes at pre-dose and at 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma is separated by centrifugation and stored at -80°C.

-

Urine: Total urine is collected at intervals of 0-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose. The volume of each collection is recorded, and an aliquot is stored at -80°C.

-

Feces: All fecal samples are collected for 48 hours post-dose and stored at -20°C.

-

-

Sample Analysis:

-

Plasma, urine, and homogenized fecal samples are prepared using solid-phase extraction.

-

Concentrations of N-Acetyl mesalazine-¹³C₆ and any potential ¹³C-labeled metabolites are quantified using a validated LC-MS/MS method. A deuterated analog, such as N-Acetyl mesalazine-d₃, is used as an internal standard to ensure accuracy.[5]

-

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) from the plasma concentration-time data.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mesalazine in Ulcerative Colitis

Mesalazine is believed to exert its anti-inflammatory effects through multiple mechanisms within the colonic mucosa. The following diagram illustrates the key signaling pathways modulated by mesalazine.

Caption: Mechanism of action of mesalazine in reducing mucosal inflammation.

Experimental Workflow for a Stable Isotope Tracer Study

The use of N-Acetyl mesalazine-¹³C₆ as a tracer follows a systematic workflow from study design to data interpretation.

References

- 1. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The role of mesalamine in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable Isotope Techniques for the Assessment of Host and Microbiota Response During Gastrointestinal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mesalazine - Wikipedia [en.wikipedia.org]

- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note and Protocol: Sample Preparation for Mesalazine Analysis using N-Acetyl mesalazine-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory agent widely used in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[1] Accurate quantification of mesalazine and its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and specificity.[1][2]

The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[2] N-Acetyl mesalazine-13C6 is an ideal SIL-IS for the analysis of mesalazine, as it shares near-identical physicochemical properties with the analyte and its primary metabolite, ensuring reliable correction throughout the analytical workflow.

This application note provides a detailed protocol for the sample preparation of plasma samples for the quantitative analysis of mesalazine using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents

-

Mesalazine reference standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (HPLC grade)[1][3]

-

Methanol (B129727) (HPLC grade)[4][5]

-

Formic acid (LC-MS grade)[6]

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

-

Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Preparation of Stock and Working Solutions

-

Mesalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mesalazine reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the mesalazine stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working standards for the calibration curve and quality control (QC) samples.[2]

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[3][7][8][9]

-

Sample Aliquoting: Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

-

Internal Standard Addition: Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube.

-

Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube.[10] The ratio of acetonitrile to plasma is 3:1 (v/v).

-

Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.[10]

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for mesalazine analysis in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The values are compiled from various validated methods and serve as a reference.

| Parameter | Value | Reference |

| Linearity Range | 2 - 1500 ng/mL | [4][11] |